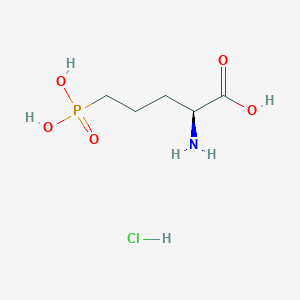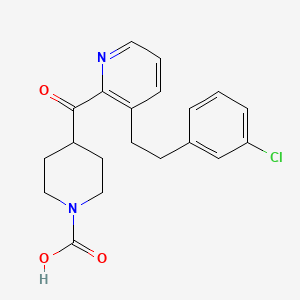
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is a complex organic compound that features a piperidine ring, a picolinoyl group, and a chlorophenethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinoyl Group: This can be achieved by reacting picolinic acid with an appropriate chlorinating agent to form picolinoyl chloride.
Attachment of the Chlorophenethyl Group: The picolinoyl chloride is then reacted with 3-chlorophenethylamine under basic conditions to form the intermediate 3-(3-chlorophenethyl)picolinoyl chloride.
Formation of the Piperidine Ring: The intermediate is then reacted with piperidine-1-carboxylic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid and its derivatives share structural similarities.
Picolinoyl Compounds: Compounds containing the picolinoyl group, such as picolinic acid derivatives.
Chlorophenethyl Compounds: Compounds like 3-chlorophenethylamine and its derivatives.
Uniqueness
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities
Eigenschaften
Molekularformel |
C20H21ClN2O3 |
|---|---|
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-5-1-3-14(13-17)6-7-15-4-2-10-22-18(15)19(24)16-8-11-23(12-9-16)20(25)26/h1-5,10,13,16H,6-9,11-12H2,(H,25,26) |
InChI-Schlüssel |
JFVOJRUOMYKLOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


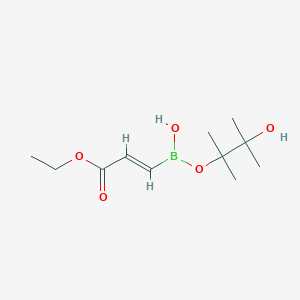
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
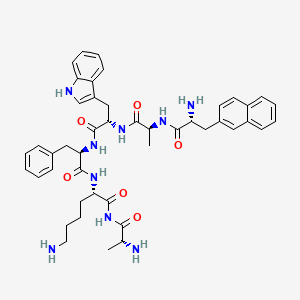
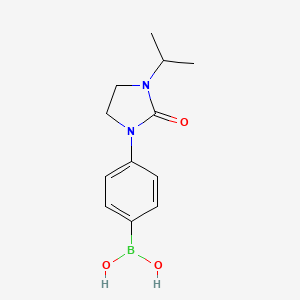
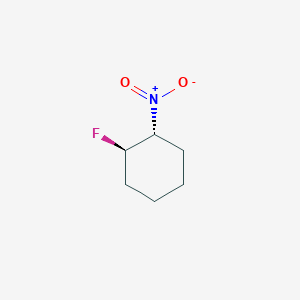

![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

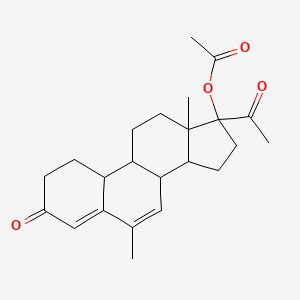

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
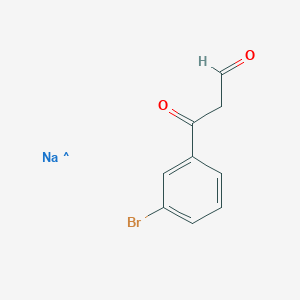
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
